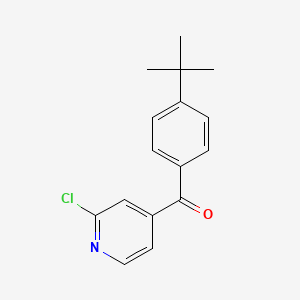

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is an intermediate for the synthesis of Pyrimorph . It has a molecular weight of 273.76 and a molecular formula of C16H16ClNO .

Synthesis Analysis

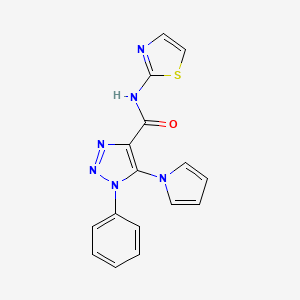

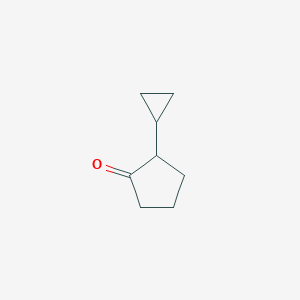

The synthesis of aromatic ketones like “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” has gained extensive attention in recent years . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis

The molecular structure of “(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” is represented by the canonical SMILES: CC©©C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl .Physical And Chemical Properties Analysis

“(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone” appears as a yellow oil . It is soluble in dichloromethane . The compound should be stored at -20°C .Aplicaciones Científicas De Investigación

- This compound exhibits interesting electronic properties due to its conjugated structure. Researchers have explored its use in organic field-effect transistors (OFETs) and other organic electronic devices . It can serve as a building block for designing semiconducting polymers with tailored properties.

- The compound’s aromatic structure makes it suitable for incorporation into polymers. Scientists have synthesized copolymers based on this moiety, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane-based copolymers. These copolymers exhibit interesting optical characteristics and have been studied for flexible OFET applications .

- 4-tert-Butylphenol, a precursor to the compound , is used in the synthesis of calixarenes . Calixarenes are cyclic molecules with a basket-like structure, often employed in host-guest chemistry and molecular recognition.

- Researchers have used 4-tert-octylphenol (a precursor to our compound) in halogen exchange reactions. These reactions involve the replacement of one halogen atom with another. Understanding the effects of solvents and ligands in such reactions is crucial for efficient synthesis .

- The compound has been involved in C-H oxidation reactions. For instance, water can participate in the reaction, acting as an oxygen donor in the presence of a palladium catalyst. This process yields phenyl(pyridin-2-yl)methanone, demonstrating the potential of water as an oxidant in non-noble metal-catalyzed reactions .

Organic Electronics and Semiconductors

Materials Chemistry and Polymer Synthesis

Calixarene Synthesis

Halogen Exchange Reactions

C-H Oxidation Reactions

Propiedades

IUPAC Name |

(4-tert-butylphenyl)-(2-chloropyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-16(2,3)13-6-4-11(5-7-13)15(19)12-8-9-18-14(17)10-12/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALWZJDSBXRHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Tert-butyl)phenyl)(2-chloropyridin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(2-methyl-1H-benzo[d]imidazol-1-yl)-4-oxobut-2-enoic acid](/img/structure/B2645107.png)

![(E)-(3-amino-4-(furan-2-yl)-7-(furan-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2645110.png)

![5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2645112.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2645113.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2645118.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide](/img/structure/B2645123.png)